molecular formula C11H16N2O2 B3484254 2-(4-propoxyphenyl)acetohydrazide CAS No. 61904-56-1

2-(4-propoxyphenyl)acetohydrazide

Cat. No.: B3484254
CAS No.: 61904-56-1
M. Wt: 208.26 g/mol
InChI Key: ZKXFKQGIDXDDFZ-UHFFFAOYSA-N
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Description

2-(4-propoxyphenyl)acetohydrazide is an organic compound with the molecular formula C11H16N2O2 It is a derivative of acetohydrazide, where the acetohydrazide moiety is substituted with a 4-propoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-propoxyphenyl)acetohydrazide typically involves the reaction of 4-propoxybenzaldehyde with hydrazine hydrate, followed by acetylation. The general synthetic route can be summarized as follows:

  • Formation of 4-propoxybenzaldehyde hydrazone

      Reagents: 4-propoxybenzaldehyde, hydrazine hydrate

      Conditions: Reflux in ethanol

      Reaction: [ \text{C}{10}\text{O} + \text{N}_2\text{H}_4 \rightarrow \text{C}{10}\text{N}_2\text{O} ]

  • Acetylation of the hydrazone

      Reagents: Acetic anhydride

      Conditions: Room temperature

      Reaction: [ \text{C}{10}\text{N}_2\text{O} + \text{C}_4\text{H}{16}\text{N}_2\text{O}_2 ]

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(4-propoxyphenyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oximes or nitriles.

    Reduction: Can be reduced to form amines.

    Substitution: Can undergo nucleophilic substitution reactions, particularly at the hydrazide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted hydrazides or hydrazones.

Scientific Research Applications

2-(4-propoxyphenyl)acetohydrazide has several scientific research applications, including:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.

    Materials Science: Used in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Mechanism of Action

The mechanism of action of 2-(4-propoxyphenyl)acetohydrazide in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazide moiety. This interaction can lead to the inhibition of specific enzymatic pathways or modulation of receptor activity, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)acetohydrazide
  • 2-(4-ethoxyphenyl)acetohydrazide
  • 2-(4-butoxyphenyl)acetohydrazide

Comparison

2-(4-propoxyphenyl)acetohydrazide is unique due to its specific propoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkoxy groups, it may exhibit different solubility, stability, and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(4-propoxyphenyl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-2-7-15-10-5-3-9(4-6-10)8-11(14)13-12/h3-6H,2,7-8,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXFKQGIDXDDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701288484
Record name 4-Propoxybenzeneacetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61904-56-1
Record name 4-Propoxybenzeneacetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61904-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Propoxybenzeneacetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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